molecular formula C9H9N3O B11726167 4-Amino-1,2-dihydro-1-phenylpyrazol-3-one

4-Amino-1,2-dihydro-1-phenylpyrazol-3-one

Cat. No.: B11726167
M. Wt: 175.19 g/mol
InChI Key: YXPBYEQVYCJPKR-UHFFFAOYSA-N
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Description

4-Amino-1,2-dihydro-1-phenylpyrazol-3-one is a heterocyclic compound with significant importance in medicinal chemistry. It is known for its versatile applications in various fields, including pharmaceuticals, due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-1,2-dihydro-1-phenylpyrazol-3-one typically involves the cyclization of hydrazine derivatives with β-diketones. One common method includes the reaction of phenylhydrazine with ethyl acetoacetate under acidic conditions to form the desired pyrazolone ring .

Industrial Production Methods: Industrial production methods often employ similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-1,2-dihydro-1-phenylpyrazol-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted pyrazoles, which have applications in pharmaceuticals and agrochemicals .

Scientific Research Applications

4-Amino-1,2-dihydro-1-phenylpyrazol-3-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-1,2-dihydro-1-phenylpyrazol-3-one involves its interaction with specific molecular targets. It acts as an inhibitor for various enzymes and receptors, modulating their activity. The compound’s structure allows it to bind effectively to active sites, thereby influencing biochemical pathways .

Comparison with Similar Compounds

  • 4-Amino-1-tert-butyl-3-(1’-naphthyl)pyrazolo[3,4-d]pyrimidine
  • 4-Amino-1,5-dimethyl-2-phenylpyrazol-3-one

Comparison: 4-Amino-1,2-dihydro-1-phenylpyrazol-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits higher selectivity and potency in certain biological assays, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

4-amino-2-phenyl-1H-pyrazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c10-8-6-12(11-9(8)13)7-4-2-1-3-5-7/h1-6H,10H2,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXPBYEQVYCJPKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=O)N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.19 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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